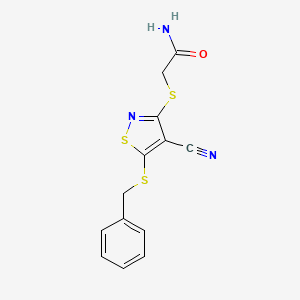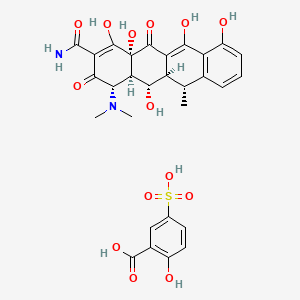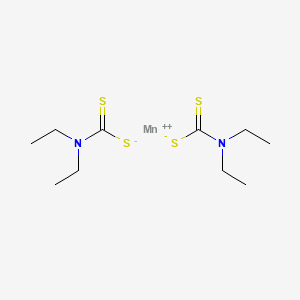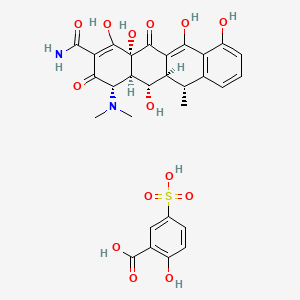
4-(Chloromethyl)-2-ethyl-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethyl-1-fluorobenzene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-ethyl-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Electrophilic Substitution: Introduction of nitro or sulfonic acid groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
4-(Chloromethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-ethylbenzene: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
4-(Chloromethyl)-1-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
2-Ethyl-1-fluorobenzene: Lacks the chloromethyl group, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-2-ethyl-1-fluorobenzene is unique due to the presence of all three substituents (chloromethyl, ethyl, and fluorine) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
31912-91-1 |
|---|---|
分子式 |
C9H10ClF |
分子量 |
172.63 g/mol |
IUPAC名 |
4-(chloromethyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChIキー |
GHWNTRLFOFVCAT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


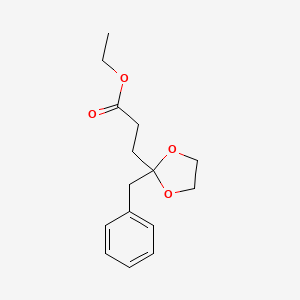
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


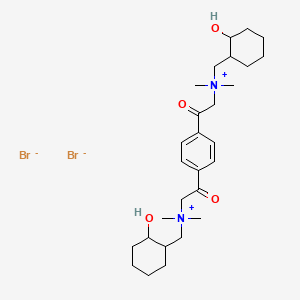

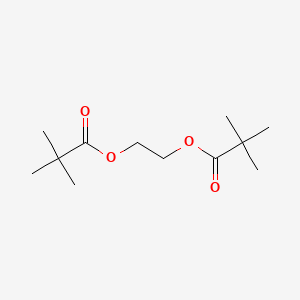

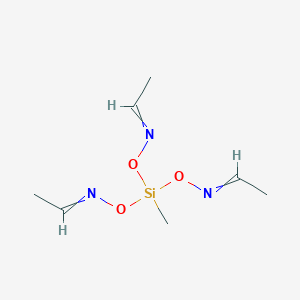
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
